An In-Depth Technical Guide to 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide (CAS 590355-48-9)
An In-Depth Technical Guide to 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide (CAS 590355-48-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide (CAS 590355-48-9). Direct experimental data for this specific compound is limited in public literature, indicating its status as a potentially novel or specialized chemical entity. This guide, therefore, adopts a predictive and methodology-focused approach. It synthesizes information from established chemical principles and data from structurally analogous compounds to forecast physicochemical properties, propose a robust synthetic route, discuss potential biological activities, and outline essential safety protocols. The core of this analysis is built upon the well-characterized 2-aminothiophene-3-carboxamide scaffold, a privileged structure in medicinal chemistry.[1]
Section 1: Molecular Profile and Physicochemical Predictions
The structure of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide incorporates a thiophene ring, which is a common heterocyclic motif in pharmaceuticals. The molecule is further functionalized with an amino group at the C2 position, an N-phenyl carboxamide at C3, and an isopropyl group at C5. These features are expected to influence its solubility, stability, and biological interactions.
Molecular Structure:
Caption: Proposed Gewald reaction workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methyl-2-butanone (1.0 eq.), 2-cyano-N-phenylacetamide (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (5 mL/mmol of ketone).
-
Catalyst Addition: Add a basic catalyst, such as morpholine or triethylamine (0.5 eq.), to the stirred suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water and stir for 30 minutes to induce precipitation.
-
Purification: Wash the crude solid with cold ethanol and then water to remove unreacted starting materials and catalyst. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide.
Predicted Analytical Characterization
-
¹H NMR: Expect characteristic signals for the aromatic protons of the N-phenyl group, the thiophene proton, the isopropyl group (a doublet and a septet), and the broad singlet for the amino group protons. The amide NH proton will also be present as a singlet.
-
¹³C NMR: Signals corresponding to the carbons of the thiophene ring, the N-phenyl group, the isopropyl group, and the amide carbonyl carbon are expected.
-
IR Spectroscopy: Look for characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C-S stretching of the thiophene ring.
-
Mass Spectrometry (LC-MS): The molecular ion peak corresponding to the calculated molecular weight (260.36 g/mol ) should be observed.
Section 3: Predicted Biological Activity and Therapeutic Potential
The 2-aminothiophene scaffold is a well-known pharmacophore present in a wide range of biologically active molecules. [2][3]Derivatives have shown diverse activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. [4][5][6][7] Potential Therapeutic Applications:
-
Antimicrobial Agents: Many 2-aminothiophene-3-carboxamide derivatives have demonstrated significant activity against various bacterial and fungal strains. [4][5][6]The title compound could be investigated for similar properties.
-
Anticancer Activity: The thiophene carboxamide core is found in several kinase inhibitors. For instance, OSI-930, an ortho-N-aryl-3-amino-N′-arylthiophene-2-carboxamide, has been investigated as a VEGFR-2 inhibitor. [8]The structural similarity suggests that 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide could be a candidate for screening against various cancer cell lines, potentially targeting signaling pathways involved in cell proliferation and angiogenesis.
-
Antiviral Properties: Certain 2-aminothiophene derivatives have shown activity against viruses such as HIV-1 and human cytomegalovirus (CMV). [7]* Anti-inflammatory Effects: Some compounds based on this scaffold have been identified as non-steroidal anti-inflammatory drugs (NSAIDs). [9] Hypothetical Mechanism of Action (as a Kinase Inhibitor)
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Section 4: Safety, Handling, and Storage
While specific toxicology data for CAS 590355-48-9 is not available, general precautions for handling thiophene derivatives and aromatic amides should be strictly followed.
General Safety Precautions: [10][11][12]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [13]Avoid inhalation of dust and contact with skin and eyes. [11][13]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [14]* Fire Safety: Thiophene derivatives can be flammable. Keep away from heat, sparks, and open flames. [12][14]Use non-sparking tools and explosion-proof equipment. [10]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [11][12]Keep away from oxidizing agents. [12]* Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment. [10][14] First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. [11]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [13]* If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth and seek medical attention. [13]
References
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Two biologically active thiophene-3-carboxamide derivatives. PubMed. [Link]
-
Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic derivatives. Africa Research Connects. [Link]
-
Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Taylor & Francis Online. [Link]
-
HAZARD SUMMARY. NJ.gov. [Link]
-
Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Taylor & Francis Online. [Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]
-
ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]
-
Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. PubMed. [Link]
-
2-Amino-5-phenylthiophene-3-carboxamide. PubChem. [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH. [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
Sources
- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]
- 4. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nj.gov [nj.gov]
- 13. downloads.ossila.com [downloads.ossila.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
